5-Benzoyl-2-hydroxy-benzoicacidmethylester

Description

Contextualization within Benzoyl-Substituted Benzoic Acid Ester Chemistry

The chemistry of 5-Benzoyl-2-hydroxy-benzoicacidmethylester is best understood by examining its constituent parts: the methyl ester of salicylic (B10762653) acid and the benzoyl substituent. Benzoic acid and its esters are fundamental building blocks in organic synthesis. ma.edu The parent molecule, methyl salicylate (B1505791) (methyl 2-hydroxybenzoate), is a naturally occurring compound known for its distinct aroma and is synthesized by the esterification of salicylic acid with methanol (B129727). ma.edufoodb.ca This reaction is a classic example of Fischer esterification, typically catalyzed by a strong acid like sulfuric acid. ma.edu

The introduction of a benzoyl group onto an aromatic ring is a key transformation in organic synthesis, often accomplished through Friedel-Crafts acylation. nih.gov This reaction involves an acyl halide, such as benzoyl chloride, and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to introduce the acyl group onto an aromatic substrate. nih.govgoogle.com In the case of methyl salicylate, the hydroxyl (-OH) group is a strongly activating, ortho-para directing group, while the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The directing influence of the hydroxyl group dominates, guiding the incoming electrophile to the positions ortho and para to it. Since the ortho position (C3) is sterically hindered and the other ortho position (C6) is less favored, the acylation occurs predominantly at the para position (C5).

This synthetic logic is supported by related reactions documented in the chemical literature. For instance, a patented method describes the Friedel-Crafts acylation of methyl salicylate (wintergreen oil) with 2-bromoacetyl halide to produce the corresponding 5-substituted ester, demonstrating the viability of this position for acylation. researchgate.net Similarly, the Fries rearrangement of phenyl esters to create hydroxy benzophenones further illustrates the chemistry of acyl groups on phenolic rings. nih.gov

The broader class of benzoyl-substituted salicylic acid derivatives has been explored for various applications. Research into benzoylsalicylic acid (BzSA) and its derivatives, synthesized from salicylic acid and various benzoyl chlorides, has shown their potential as inducers of systemic acquired resistance (SAR), a type of plant immunity, in tobacco and Arabidopsis plants. nih.gov

Academic Significance and Research Trajectories

While dedicated studies on this compound are limited, its academic significance lies in its position as a synthetically accessible, yet underexplored, chemical entity. Its primary research trajectory appears to be as a chemical intermediate or a candidate for screening in materials science and agrochemical studies.

The compound is a close structural analog of methyl 5-acetyl-2-hydroxybenzoate, which is commercially available and used as an intermediate in the synthesis of pharmaceuticals. google.commanchesterorganics.comnih.gov The established synthesis of the 5-acetyl analog via Friedel-Crafts acylation provides a strong precedent for the feasible and efficient production of the 5-benzoyl version.

Given the documented biological activity of related benzoylsalicylic acid derivatives in plant defense, a logical research trajectory for this compound would be its inclusion in bioactivity screening programs. nih.gov Its structure could be systematically modified to probe structure-activity relationships for applications in agriculture.

Furthermore, compounds containing a benzophenone (B1666685) moiety, such as 2-(2'-hydroxy-5'-methylphenyl) benzotriazole, are known to be effective ultraviolet (UV) absorbers. bohrium.com The benzophenone core within this compound suggests that it and its derivatives could be investigated for applications in materials science as potential photostabilizers or UV-blocking agents.

Data Tables

Table 1: Plausible Synthesis via Friedel-Crafts Acylation

This table outlines the theoretical reaction for producing this compound.

| Role | Compound Name | Chemical Structure |

| Starting Material | Methyl Salicylate | |

| Reagent | Benzoyl Chloride | |

| Catalyst | Aluminum Chloride | AlCl₃ |

| Product | This compound |

Table 2: Properties of Starting Material: Methyl Salicylate

| Property | Value | Source |

| IUPAC Name | methyl 2-hydroxybenzoate | foodb.ca |

| Chemical Formula | C₈H₈O₃ | foodb.ca |

| Molecular Weight | 152.15 g/mol | foodb.ca |

| Appearance | Colorless, viscous liquid | foodb.ca |

| Odor | Sweet, minty, wintergreen-like | foodb.ca |

| Polar Surface Area | 46.53 Ų | foodb.ca |

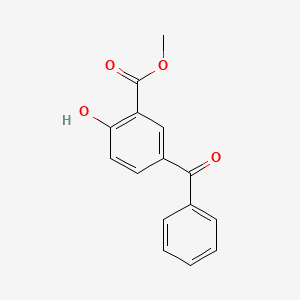

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

methyl 5-benzoyl-2-hydroxybenzoate |

InChI |

InChI=1S/C15H12O4/c1-19-15(18)12-9-11(7-8-13(12)16)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3 |

InChI Key |

WAVWKJPLXGLGPK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Approaches for 5-Benzoyl-2-hydroxy-benzoicacidmethylester

The direct synthesis of this compound can be achieved through several reliable routes, primarily involving targeted esterification and acylation reactions.

The final step in many synthetic sequences toward this compound is the esterification of the corresponding carboxylic acid, 5-benzoyl-2-hydroxybenzoic acid. The classic Fischer-Speier esterification is a common method, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. uomustansiriyah.edu.iq4college.co.uk

To drive the reversible reaction to completion, an excess of methanol is often employed. uomustansiriyah.edu.iq For substrates like substituted benzoic acids, which may exhibit reduced reactivity due to steric hindrance, alternative methods have been developed. These include the use of microwave irradiation to accelerate the reaction and the application of solid-supported catalysts for cleaner conversions and simplified purification. researchgate.netgoogle.com Another approach involves reacting the acid with a halogenated derivative in the presence of a nonquaternizable tertiary amine, which can prevent the undesired O-alkylation of the phenolic hydroxyl group. google.com

Table 1: Selected Esterification Conditions for Benzoic Acid Derivatives

| Reactants | Catalyst/Reagents | Conditions | Outcome | Citation(s) |

|---|---|---|---|---|

| Salicylic (B10762653) Acid, Methanol | Conc. H₂SO₄ | Heat/Reflux | Formation of Methyl Salicylate (B1505791) | uomustansiriyah.edu.iq |

| Substituted Benzoic Acids, Alcohols | Brønsted Acidic Ionic Liquids | Microwave, Solvent-free | Good to excellent yields (77–98.5%) | researchgate.net |

| Salicylic Acid, Methanol | Solid Composite Catalyst (DCC, DMAP on kieselguhr) | Reaction kettle | Improved reaction extent and reduced pollution | google.com |

This table is interactive and can be sorted by column headers.

The introduction of the benzoyl group onto the 2-hydroxybenzoate scaffold is a critical transformation. This is predominantly achieved via Friedel-Crafts-type acylation reactions, with the Fries rearrangement being a prominent intramolecular variant. wikipedia.org

The Fries rearrangement involves the transformation of a phenolic ester, such as methyl 2-(benzoyloxy)benzoate, into a hydroxy aryl ketone. wikipedia.org The reaction is catalyzed by Lewis acids, with aluminum chloride (AlCl₃) being the most common. ajchem-a.comsigmaaldrich.com Reaction conditions, particularly temperature, are crucial for directing the regioselectivity. Lower temperatures generally favor the formation of the para-isomer, which corresponds to the desired 5-benzoyl substitution pattern, while higher temperatures tend to yield the ortho-isomer. ajchem-a.comajchem-a.com The use of nitromethane (B149229) as a solvent at low temperatures has been shown to improve yields of the para-product. ajchem-a.comajchem-a.com

An alternative, more direct intermolecular approach is the Friedel-Crafts acylation of methyl salicylate with a benzoyl precursor, typically benzoyl chloride. This electrophilic aromatic substitution is also promoted by a Lewis acid catalyst (e.g., AlCl₃) and directs the incoming benzoyl group to the positions ortho and para to the activating hydroxyl group. The para-position (C-5) is sterically less hindered, often leading to the desired this compound as the major product.

A photochemical variant, the photo-Fries rearrangement , proceeds through a radical mechanism and can also yield ortho and para products. wikipedia.orgunipv.it

Table 2: Key Parameters of the Fries Rearrangement for Hydroxy Aryl Ketone Synthesis

| Parameter | Description | Influence on Reaction | Citation(s) |

|---|---|---|---|

| Catalyst | Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) | Essential for acyl group migration. Often used in stoichiometric or excess amounts. | wikipedia.orgsigmaaldrich.com |

| Temperature | Low to high | Controls regioselectivity; low temperatures favor para-substitution, high temperatures favor ortho-substitution. | ajchem-a.comajchem-a.com |

| Solvent | e.g., Nitromethane, Carbon disulfide | Can influence catalyst activity and product distribution. | wikipedia.orgajchem-a.com |

| Mechanism | Intramolecular rearrangement | Proceeds via a free acylium carbocation which then performs an electrophilic aromatic substitution. | wikipedia.org |

This table is interactive and can be sorted by column headers.

The construction of the this compound framework relies on strategic aromatic functionalization. The core of the molecule is a benzophenone (B1666685) structure, which is a diaryl ketone. Beyond the direct acylation methods discussed previously, other strategies can be employed to build this key structural motif.

Oxidation of a precursor like methyl 2-hydroxy-5-(phenylmethyl)benzoate (a benzyl (B1604629) derivative) could potentially yield the benzophenone core. More broadly, benzophenone itself and its substituted derivatives are key intermediates in many chemical syntheses. Their preparation can be achieved through the Friedel-Crafts benzoylation of aromatic compounds like benzene (B151609) with benzoyl chloride. The resulting benzophenone can then undergo further functionalization, such as nitration, halogenation, and subsequent modifications to introduce the hydroxyl and methyl ester functionalities at the desired positions, though this multi-step approach is often less efficient than the more convergent strategies.

Multi-Component Reaction Sequences for Analogues and Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer an efficient pathway to molecular complexity and the generation of derivative libraries. tcichemicals.comfrontiersin.org While not typically used for the direct synthesis of this compound itself, MCRs can utilize benzophenone-type structures to rapidly generate diverse analogues.

For example, the Bucherer–Bergs reaction can synthesize hydantoin (B18101) derivatives from a ketone, ammonium (B1175870) carbonate, and a cyanide source. nih.gov Using a substituted benzophenone as the ketone component would lead to 5,5-diarylhydantoin analogues. Similarly, the Ugi and Passerini reactions are powerful MCRs that incorporate a ketone or aldehyde component, which could be a benzophenone derivative, to create a wide array of α-aminoamides and α-acyloxycarboxamides, respectively. nih.govresearchgate.net These reactions highlight the utility of the benzophenone core as a scaffold for building complex molecular architectures of potential pharmaceutical interest.

Derivatization from Advanced Intermediates

Once a core structure like a substituted benzoic acid ester is obtained, it can be further modified to produce a range of derivatives.

Advanced intermediates such as methyl salicylate or other substituted benzoic acid esters serve as versatile platforms for further chemical modification. organic-chemistry.orgresearcher.life

Acylation of the Hydroxyl Group : The phenolic hydroxyl group can be readily acylated. Benzoylation is often carried out using benzoyl chloride in the presence of a base like pyridine (B92270) or aqueous sodium hydroxide (B78521) (the Schotten-Baumann reaction). uomustansiriyah.edu.iqjru.edu.in

Hydrolysis of the Ester : The methyl ester can be saponified back to the carboxylic acid through hydrolysis with a strong base, such as sodium hydroxide, followed by acidic workup. rsc.org This allows for the modification of the carboxyl group, for instance, by converting it into an amide.

Further Ring Substitution : The existing substituents on the aromatic ring direct the position of further electrophilic substitution, allowing for the introduction of additional functional groups like nitro or halogen moieties.

Derivatization for Analysis : For analytical purposes, such as gas chromatography, the polar hydroxyl group is often derivatized, for example, by converting it into a less polar trimethylsilyl (B98337) (TMS) ether. youtube.comnih.gov

Table 3: List of Chemical Compounds

| Compound Name | Formula | Other Names |

|---|---|---|

| This compound | C₁₅H₁₂O₄ | Methyl 5-benzoyl-2-hydroxybenzoate |

| 5-Benzoyl-2-hydroxybenzoic acid | C₁₄H₁₀O₄ | - |

| Aluminum chloride | AlCl₃ | - |

| Ammonium carbonate | (NH₄)₂CO₃ | - |

| Benzene | C₆H₆ | - |

| Benzoic acid | C₆H₅COOH | Benzenecarboxylic acid |

| Benzophenone | C₁₃H₁₀O | Diphenylmethanone |

| Benzoyl chloride | C₇H₅ClO | - |

| Fischer-Speier esterification | - | - |

| Friedel-Crafts acylation | - | - |

| Fries rearrangement | - | - |

| Methanol | CH₃OH | Methyl alcohol |

| Methyl salicylate | C₈H₈O₃ | Methyl 2-hydroxybenzoate, Oil of wintergreen |

| Nitromethane | CH₃NO₂ | - |

| Phenyl salicylate | C₁₃H₁₀O₃ | - |

| Potassium cyanide | KCN | - |

| Pyridine | C₅H₅N | - |

| Salicylic acid | C₇H₆O₃ | 2-Hydroxybenzoic acid |

| Sodium hydroxide | NaOH | - |

This table is interactive and can be sorted by column headers.

Transformations Involving Related Benzophenones and Benzoate (B1203000) Structures

The chemical landscape of benzophenones and benzoates is rich with reactions that allow for the functionalization and modification of these scaffolds. One of the most common methods for constructing diaryl ketones is the Friedel–Crafts acylation. nih.gov This reaction is a cornerstone in the synthesis of benzophenone derivatives. nih.gov Another significant transformation is the Fries rearrangement, which can be utilized to synthesize hydroxy benzophenones from phenyl esters. nih.gov

The modification of existing functional groups is also a key strategy. For instance, the hydroxyl group on a hydroxybenzophenone can be alkylated to produce derivatives like 4-(2-hydroxyethoxy)benzophenone, a reaction that can be performed using reagents such as ethylene (B1197577) carbonate or ethylene chlorohydrin. google.com Similarly, the hydroxyl and carboxyl groups on benzoic acid derivatives can be readily modified. The synthesis of various methyl hydroxy-methoxybenzoates often involves straightforward esterification and O-methylation of dihydroxybenzoic acids. diva-portal.org For more complex molecules, a regioselective protection-deprotection strategy may be employed. This involves selectively protecting a less-hindered hydroxyl group, performing a transformation like O-methylation on another part of the molecule, and then deprotecting to yield the desired isomer. diva-portal.org

Further transformations can lead to more complex heterocyclic structures. For example, certain benzophenone derivatives can react with sodium acetate (B1210297) and acetic anhydride (B1165640) to form coumarins. rsc.org The synthesis of biologically active molecules often involves coupling benzophenone moieties with other chemical entities. This can be achieved through multi-step reactions that may include benzylation of a hydroxybenzoate, followed by bromination and subsequent coupling reactions. google.com

Table 1: Selected Chemical Transformations of Related Structures

| Transformation Type | Reactants/Reagents | Product Type | Reference |

|---|---|---|---|

| Friedel–Crafts Acylation | Benzene derivative, Acyl halide/anhydride | Benzophenone | nih.gov |

| Fries Rearrangement | Phenyl ester | Hydroxy benzophenone | nih.gov |

| Alkylation | 4-hydroxybenzophenone, Ethylene carbonate | 4-(2-hydroxyethoxy)benzophenone | google.com |

| Esterification/O-methylation | Dihydroxybenzoic acid | Methyl hydroxy-methoxybenzoate | diva-portal.org |

| Cyclization | Benzophenone derivative, Sodium acetate | Coumarin | rsc.org |

| Benzylation | Methyl-5-acetyl-2-hydroxybenzoate, Benzyl chloride | 5-acetyl-2-benzyloxy benzoate | google.com |

Advanced Purification and Isolation Techniques in Preparative Chemistry

The isolation and purification of target compounds from reaction mixtures or natural extracts are critical steps in preparative chemistry. For solid compounds like benzophenone derivatives, a combination of classical and modern techniques is employed to achieve high purity.

Recrystallization is a fundamental and widely used technique for purifying impure solid compounds based on differences in solubility. researchgate.net The choice of solvent is crucial, and for benzoic acid and its derivatives, solvents such as water and benzene have been effectively used to achieve very high purity levels (e.g., 99.999 mole percent). nist.gov The process typically involves dissolving the impure compound in a hot solvent and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. researchgate.net The purified solid is then collected by filtration, often using a Buchner funnel for efficiency. researchgate.net

For more complex mixtures or when higher purity is required, chromatographic techniques are indispensable. While traditional column chromatography is common, more advanced methods offer significant advantages. nih.gov High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby eliminating issues like irreversible adsorption of the sample. nih.gov This method has been successfully used for the preparative separation of benzophenone glycosides from plant extracts, demonstrating benefits such as high recovery rates and lower solvent consumption compared to traditional methods. nih.govresearchgate.net The process involves optimizing a two-phase solvent system to achieve effective partitioning and separation of the target compounds. nih.govresearchgate.net Following HSCCC, semi-preparative High-Performance Liquid Chromatography (HPLC) can be used as a final polishing step to separate any remaining co-eluting compounds and achieve purities greater than 95%. nih.govresearchgate.net

Extraction methods are also vital, particularly for the initial isolation from crude sources. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are standard procedures. mdpi.com LLE can be used to separate components based on their relative solubilities in two different immiscible liquids. nih.gov SPE is a highly effective method for extracting, preconcentrating, and cleaning up samples by passing the sample through a solid sorbent that retains the analytes of interest, which are then eluted with a suitable solvent. mdpi.com C18 cartridges are commonly used for the SPE of benzophenones from aqueous matrices. mdpi.com

Table 2: Comparison of Purification and Isolation Techniques

| Technique | Principle | Application Example | Advantages | Reference |

|---|---|---|---|---|

| Recrystallization | Differential solubility in a solvent at different temperatures. | Purification of benzoic acid from water or benzene. | Simple, cost-effective for high-purity solids. | nist.gov |

| Solid-Phase Extraction (SPE) | Partitioning between a solid phase and a liquid phase. | Extraction of benzophenones from water using C18 cartridges. | Good for cleanup and preconcentration. | mdpi.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Isolation of a benzophenone galloyl glycoside from Psidium guajava leaves. | No irreversible adsorption, high sample loading, lower solvent use. | nih.govresearchgate.net |

| Preparative HPLC | High-resolution liquid chromatography on a larger scale. | Final purification of flavonoids and benzophenones after HSCCC. | High resolution and purity. | nih.govresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Isolation of benzophenone derivatives from serum samples. | Simple, effective for initial separation. | nih.gov |

Comprehensive Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms in 5-Benzoyl-2-hydroxy-benzoicacidmethylester.

The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings.

Salicylate (B1505791) Ring Protons: The three protons on the salicylic (B10762653) acid moiety (H-3, H-4, and H-6) would appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm).

The H-3 proton, ortho to the hydroxyl group, would likely appear as a doublet.

The H-4 proton, ortho to the benzoyl group, would be expected to show a doublet of doublets.

The H-6 proton, ortho to the ester group, would likely be the most downfield of the three and appear as a doublet.

Benzoyl Ring Protons: The five protons of the benzoyl group would also resonate in the aromatic region (typically δ 7.4-7.8 ppm). Due to the electron-withdrawing nature of the ketone, the ortho protons (H-2', H-6') would be more deshielded than the meta (H-3', H-5') and para (H-4') protons.

Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three methyl protons of the ester group would be expected in the upfield region, typically around δ 3.9 ppm. docbrown.info

Hydroxyl Proton (-OH): A broad singlet for the phenolic hydroxyl proton would be observed, likely at a very downfield chemical shift (δ > 10 ppm) due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OH | >10.0 | broad singlet |

| H-6 | ~8.2-8.4 | d |

| H-4 | ~7.8-8.0 | dd |

| H-2', H-6' | ~7.7-7.9 | m |

| H-3', H-4', H-5' | ~7.4-7.6 | m |

| H-3 | ~7.0-7.2 | d |

| -OCH₃ | ~3.9 | s |

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule.

Carbonyl Carbons: Two distinct signals in the highly downfield region would correspond to the ester carbonyl (C=O) carbon (~170 ppm) and the ketone carbonyl carbon of the benzoyl group (~195 ppm). docbrown.info

Aromatic Carbons: A series of signals in the range of δ 110-165 ppm would represent the 12 aromatic carbons. The carbon bearing the hydroxyl group (C-2) and the carbon attached to the ester (C-1) would be significantly affected by these substituents. docbrown.info

Methyl Ester Carbon (-OCH₃): A signal for the methyl carbon would appear in the upfield region, typically around δ 52 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~195 |

| C=O (Ester) | ~170 |

| C-2 (Ar-OH) | ~162 |

| C-1' (Ar-C=O) | ~138 |

| C-5 (Ar-C=O) | ~135 |

| Aromatic CHs | 118-133 |

| C-1 (Ar-COOR) | ~115 |

| -OCH₃ | ~52 |

Note: This is a predicted data table. Actual experimental values may vary.

To unambiguously assign the complex proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be observed between adjacent protons on the salicylate ring (e.g., H-3 with H-4, H-4 with H-6) and within the benzoyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): These experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This would allow for the definitive assignment of each aromatic CH carbon by linking it to its known proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the methyl protons (-OCH₃) to the ester carbonyl carbon and C-1 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It can be used to confirm the spatial relationship between substituents, for instance, between the H-6 proton and the protons of the benzoyl group.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

The spectrum of this compound would be expected to show several key absorption bands:

O-H Stretch: A very broad and strong absorption band in the region of 3200-2500 cm⁻¹ is characteristic of the phenolic hydroxyl group involved in strong intramolecular hydrogen bonding with the ester carbonyl. docbrown.infolibretexts.org

C-H Stretch (Aromatic): Absorption peaks would appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org

C-H Stretch (Aliphatic): Peaks corresponding to the methyl group C-H stretching would be observed just below 3000 cm⁻¹ (typically 2960-2870 cm⁻¹). docbrown.info

C=O Stretch (Ketone): A strong, sharp absorption band around 1660-1680 cm⁻¹ would be indicative of the benzoyl ketone carbonyl group.

C=O Stretch (Ester): Another strong, sharp absorption for the ester carbonyl would be present, typically around 1680-1700 cm⁻¹. Due to conjugation and hydrogen bonding, this peak may overlap with the ketone C=O stretch. docbrown.info

C=C Stretch (Aromatic): Several medium to strong bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. docbrown.info

C-O Stretch: Strong bands corresponding to the C-O stretching of the ester and phenol groups would be visible in the 1300-1100 cm⁻¹ region. docbrown.info

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | Stretch (H-bonded) | 3200-2500 | Strong, Broad |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H (-CH₃) | Stretch | 2960-2870 | Medium |

| Ketone C=O | Stretch | 1680-1660 | Strong |

| Ester C=O | Stretch | 1700-1680 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Strong |

| C-O | Stretch | 1300-1100 | Strong |

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. The molecular formula for this compound is C₁₅H₁₂O₄, giving it a molecular weight of 256.25 g/mol .

Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 256.

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Fragmentation Pattern: The molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely include:

Loss of a methoxy radical (•OCH₃) from the ester group, resulting in a fragment at m/z 225.

Loss of the entire benzoyl group (C₆H₅CO•), leading to a fragment at m/z 151.

Formation of the benzoyl cation (C₆H₅CO⁺) itself, which would give a prominent peak at m/z 105.

Formation of the phenyl cation (C₆H₅⁺) from the benzoyl group, resulting in a peak at m/z 77.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 256 | [C₁₅H₁₂O₄]⁺ (Molecular Ion) |

| 225 | [M - •OCH₃]⁺ |

| 151 | [M - C₆H₅CO•]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: This is a predicted data table. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. Molecules with conjugated systems of π-electrons, such as aromatic rings and carbonyl groups, absorb UV or visible light to promote electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital.

This compound possesses a highly conjugated system extending over two aromatic rings and two carbonyl groups. This extensive conjugation is expected to result in strong UV absorption.

π → π Transitions:* Strong absorption bands, likely below 300 nm, would arise from π → π* transitions within the aromatic rings and conjugated carbonyl systems.

n → π Transitions:* Weaker absorption bands at longer wavelengths (likely >300 nm) would be expected due to n → π* transitions of the non-bonding electrons on the oxygen atoms of the carbonyl and hydroxyl groups.

The exact wavelengths of maximum absorbance (λ_max) are sensitive to the solvent used. For similar complex aromatic structures, multiple absorption maxima are expected in the UV region (200-400 nm). For example, methyl paraben (methyl 4-hydroxybenzoate) shows a maximum absorbance at 254 nm. globalresearchonline.net The more extended conjugation in the target molecule would likely shift the absorption to longer wavelengths.

Crystallographic Analysis and Solid State Structural Determinants

X-ray Diffraction Studies and Crystal Structure Determination

At present, there is a notable absence of publicly accessible, peer-reviewed crystallographic data for 5-Benzoyl-2-hydroxy-benzoicacidmethylester. Extensive searches of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature have not yielded a determined crystal structure for this specific compound.

Typically, the process of X-ray diffraction (XRD) would be employed to ascertain the precise arrangement of atoms within a single crystal of the substance. This technique involves bombarding a crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, crucial information about the crystal lattice can be derived.

A complete crystallographic study would provide the following key parameters, which are currently unavailable for this compound:

| Crystallographic Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic, triclinic). |

| Space Group | The specific symmetry group of the crystal, detailing all symmetry operations that leave the crystal structure unchanged. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ), which define the fundamental repeating unit of the crystal. |

| Z Value | The number of molecules of the compound contained within a single unit cell. |

| Atomic Coordinates | The precise (x, y, z) coordinates of each atom within the unit cell, which allows for the complete three-dimensional reconstruction of the molecule and its packing arrangement. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, indicating the quality and reliability of the structure determination. |

Without these foundational data, a definitive description of the solid-state structure of this compound remains purely theoretical.

Analysis of Intermolecular Interactions

The nature and arrangement of intermolecular interactions are critical determinants of a crystal's stability and physical properties. In the absence of an experimentally determined crystal structure for this compound, a predictive analysis based on its molecular structure can be made. The molecule possesses several functional groups capable of forming significant non-covalent interactions:

Hydrogen Bonding: The hydroxyl (-OH) group is a potent hydrogen bond donor, while the carbonyl oxygen atoms of the ester and benzoyl groups, as well as the ester's ether oxygen, are potential hydrogen bond acceptors. It is highly probable that strong intramolecular hydrogen bonding occurs between the phenolic hydroxyl group and the adjacent ester's carbonyl oxygen, a common feature in methyl salicylate (B1505791) derivatives. Intermolecular hydrogen bonds would also be expected to play a crucial role in the crystal packing.

π-π Stacking: The presence of two phenyl rings suggests the likelihood of π-π stacking interactions, where the electron-rich aromatic rings arrange themselves in a parallel or offset fashion.

Conformational Analysis and Polymorphism in the Crystalline State

The conformation of a molecule in the solid state is its specific three-dimensional shape, which can be influenced by the forces of crystal packing. This compound has several rotatable bonds, including the C-C bonds connecting the phenyl rings to the central carbonyl and the C-O bond of the ester group.

The dihedral angle between the two phenyl rings is a key conformational parameter. The degree of twist would be a balance between the steric hindrance of the groups and the electronic effects of conjugation. An experimentally determined structure would provide the precise values for these torsion angles in the solid state.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of a substance can exhibit different physical properties, such as melting point, solubility, and stability. Given the conformational flexibility and the potential for various hydrogen bonding arrangements, it is plausible that this compound could exhibit polymorphism. However, without any experimental studies, the existence of polymorphs for this compound is purely speculative. The investigation into potential polymorphism would require systematic crystallization experiments under a variety of conditions and subsequent analysis of the resulting solids by techniques such as XRD and thermal analysis.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is adept at predicting the electronic structure and properties of molecules by focusing on the electron density.

The foundational step in a computational analysis is the optimization of the molecule's geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the lowest energy state on the potential energy surface. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of 5-Benzoyl-2-hydroxy-benzoicacidmethylester would be calculated. These theoretical parameters can then be compared with experimental data if available, providing a measure of the accuracy of the computational method.

Table 1: Hypothetical Optimized Geometrical Parameters This table is for illustrative purposes and does not represent actual calculated data.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C1-C2 | 1.40 Å |

| C=O (Benzoyl) | 1.22 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C1-C2-C3 | 120.1° |

| C-O-H | 109.5° | |

| Dihedral Angle | C1-C2-C3-C4 | 179.9° |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of a C=O bond or the bending of a C-H bond. By comparing the computed spectrum with an experimentally obtained spectrum, researchers can validate the calculated structure and assign the observed spectral bands to specific molecular motions.

Electronic Structure Theory and Analysis

Beyond molecular geometry, quantum chemical calculations reveal a wealth of information about the electronic distribution and orbital interactions within a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For this compound, the analysis would map the spatial distribution of these orbitals, identifying the regions of the molecule most likely to be involved in electrophilic and nucleophilic interactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies This table is for illustrative purposes and does not represent actual calculated data.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This analysis quantifies the stabilization energy associated with electron delocalization from a filled donor orbital to an empty acceptor orbital, a phenomenon known as hyperconjugation. For this compound, NBO analysis would reveal the nature of the intramolecular hydrogen bonding and the extent of electron delocalization between the phenyl rings and the ester group.

Table 3: Hypothetical NBO Analysis - Second Order Perturbation Theory This table is for illustrative purposes and does not represent actual calculated data.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | π* (C=O) | 15.2 |

| π (C=C) | π* (C=C) | 20.5 |

Reactivity Site Prediction and Fukui Function Analysis

Predicting the reactive behavior of a molecule is a fundamental aspect of computational chemistry. While the explicit calculation of Fukui functions for this compound is not detailed in the available literature, related analyses such as Mulliken population analysis and Frontier Molecular Orbital (FMO) theory provide substantial insights into its reactivity. These methods help in identifying the atoms most susceptible to electrophilic and nucleophilic attack.

A study involving DFT calculations with the B3LYP/6-311++G(d,p) basis set has provided valuable data on the electronic properties of methyl 5-benzoyl-2-hydroxybenzoate.

Mulliken Population Analysis

Mulliken atomic charges are used to quantify the partial charge distribution within a molecule, offering clues about electrostatic interactions and reactive sites. In this compound, the distribution of charges highlights potential centers for chemical reactions. For instance, the oxygen atoms of the carbonyl and hydroxyl groups exhibit significant negative charges, indicating their potential to act as nucleophilic or hydrogen bond accepting sites. Conversely, the carbon atoms attached to these electronegative oxygen atoms carry partial positive charges, marking them as potential electrophilic sites.

Interactive Data Table: Mulliken Atomic Charges of Selected Atoms

| Atom | Mulliken Charge (e) | Implication for Reactivity |

| O(1) (hydroxyl) | -0.62 | Potential for nucleophilic attack and hydrogen bonding |

| O(2) (ester C=O) | -0.58 | Potential for nucleophilic attack |

| O(3) (ester -OCH3) | -0.45 | Moderate nucleophilic character |

| O(4) (benzoyl C=O) | -0.55 | Potential for nucleophilic attack |

| C(7) (ester C=O) | +0.85 | Primary site for nucleophilic attack |

| C(8) (benzoyl C=O) | +0.78 | Site for nucleophilic attack |

Note: The numbering of atoms corresponds to the standard IUPAC nomenclature for the compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is primarily located over the hydroxyphenyl ring, suggesting this region is the most probable site for electrophilic attack. The LUMO is distributed across the benzoyl group, indicating that a nucleophilic attack is most likely to occur in this part of the molecule. The calculated HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability.

Interactive Data Table: Frontier Molecular Orbital Properties

| Parameter | Energy (eV) | Significance |

| HOMO Energy | -6.54 | Indicates electron-donating capability |

| LUMO Energy | -2.31 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.23 | Reflects chemical reactivity and kinetic stability |

Mechanistic Pathway Elucidation through Computational Modeling

Detailed studies on the elucidation of specific reaction mechanisms involving this compound through computational modeling were not found in the reviewed scientific literature. Such investigations would typically involve mapping potential energy surfaces, locating transition states, and calculating activation energies for proposed reaction pathways.

Molecular Docking Studies for Ligand-Receptor Interaction Mechanism Analysis

Similarly, specific molecular docking studies of this compound with biological receptors to analyze ligand-receptor interaction mechanisms are not prominently available in the public domain. These studies are crucial for drug discovery and involve simulating the binding of a ligand to the active site of a protein to predict binding affinity and mode.

Mechanistic Organic Chemistry and Reaction Pathway Elucidation

Photochemical Transformations and Photoreactions of Benzoyl-Benzoates

The benzophenone (B1666685) moiety within the molecule is a well-known chromophore, making the compound susceptible to photochemical transformations. The study of related benzoyl-benzoates provides significant insight into the likely photoreactions of 5-Benzoyl-2-hydroxy-benzoic acid methyl ester.

Upon absorption of UV light, the benzophenone portion of the molecule is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state can abstract a hydrogen atom from a suitable donor, such as a solvent molecule or another reactant, leading to the formation of a ketyl radical. acs.org Ketyl radicals are radical anions characterized by the general structure R₂C·-O⁻, and they are key intermediates in photoreduction reactions like the pinacol (B44631) coupling. acs.org

In the context of benzoyl-benzoates, photochemical reactions often proceed via homolytic fission. For instance, studies on benzyl (B1604629) benzoate (B1203000) have shown that irradiation can lead to the formation of a benzoyloxyl radical and a benzyl radical. researchgate.net Similarly, the photolysis of benzil (B1666583) (a 1,2-diketone) in solution generates benzoyl radicals. researchgate.netrsc.org These highly reactive benzoyl radicals can then participate in a variety of subsequent reactions, including abstraction of hydrogen atoms from the solvent or addition to unsaturated bonds. rsc.org For 5-Benzoyl-2-hydroxy-benzoic acid methyl ester, irradiation in the presence of a hydrogen-donating solvent could lead to the formation of a ketyl radical intermediate, which could then dimerize or undergo further reactions.

Electron transfer is another critical mechanism in the photoreactions of aromatic esters. Research on substituted alkyl esters of aromatic carboxylic acids has shown that photochemical cleavage to yield the parent carboxylic acid can be highly efficient, a phenomenon attributed to an electron-transfer mechanism. acs.org This process is particularly favored when the alkyl portion of the ester contains an electron-donating group. acs.org

For compounds like 5-Benzoyl-2-hydroxy-benzoic acid methyl ester, the excited benzophenone chromophore can act as an electron acceptor or donor. In Type II photoinitiator systems, an excited benzophenone can interact with a co-initiator (like an amine) via electron transfer to generate radicals. youtube.com While the subject molecule contains both the chromophore and potentially interacting groups, intramolecular electron transfer processes could also occur, influencing its photochemical stability and reaction pathways. Studies on phenacyl esters of benzoic acid demonstrate that their photoreduction involves hydrogen transfer from ketyl radical intermediates, a process initiated by the excited carbonyl group. acs.org

Regioselectivity and Stereoselectivity in Reaction Control

Controlling the site of reaction (regioselectivity) and the spatial orientation of the products (stereoselectivity) is fundamental in organic synthesis. The substituent groups on the aromatic ring of 5-Benzoyl-2-hydroxy-benzoic acid methyl ester exert significant electronic and steric influences that direct the outcomes of various reactions.

The hydroxyl (-OH) and methoxycarbonyl (-COOCH₃) groups, along with the benzoyl (-COC₆H₅) group, dictate the regioselectivity of electrophilic aromatic substitution. The -OH group is a powerful activating, ortho-para directing group. The -COOCH₃ and -COC₆H₅ groups are deactivating, meta-directing groups. Given the existing substitution pattern (hydroxyl at C2, benzoyl at C5), the positions ortho and para to the hydroxyl group (C3 and C6) are activated, while the positions meta to the deactivating groups are also C3 and C6. This confluence of directing effects strongly favors electrophilic attack at the C3 position, which is ortho to the hydroxyl group and meta to the benzoyl group. Studies on the regioselective alkylation of similar phenolic compounds, such as 2,4-dihydroxybenzaldehydes, have shown that the choice of base and reaction conditions can selectively target one hydroxyl group over another, highlighting the possibility of controlling reactions at the phenolic oxygen as well. nih.gov

Stereoselectivity often comes into play during reactions involving the creation of new chiral centers. For 5-Benzoyl-2-hydroxy-benzoic acid methyl ester, the primary site for stereoselective attack is the carbonyl carbon of the benzoyl group. Reduction of this ketone to a secondary alcohol would create a new stereocenter. The use of chiral reducing agents could, in principle, afford one enantiomer of the resulting alcohol over the other. Similarly, stereoselective synthesis of related compounds has been achieved starting from chiral precursors, indicating that controlled synthesis of stereoisomers is feasible. nih.govelsevierpure.com

Intramolecular Cyclization and Molecular Rearrangement Mechanisms

The structure of 5-Benzoyl-2-hydroxy-benzoic acid methyl ester lends itself to several potential intramolecular reactions, including cyclizations and rearrangements, often catalyzed by acid or base.

A prominent example of a relevant rearrangement is the benzilic acid rearrangement. This reaction involves the 1,2-rearrangement of 1,2-diketones in the presence of a strong base to form α-hydroxy carboxylic acids. wikipedia.orgyoutube.com The benzophenone moiety can be viewed as part of a 1,2-dicarbonyl-like system with the adjacent ester group. Under basic conditions, a hydroxide (B78521) ion can attack the benzoyl carbonyl carbon, initiating a rearrangement where the phenyl group migrates to the ester carbonyl, ultimately leading to a rearranged product after workup. youtube.comwikipedia.org This pathway is particularly relevant for aromatic diketones. wikipedia.org

Intramolecular cyclization is another possibility. Research on the cyclization of N-benzoyl benzoxazinones has shown that transition-metal catalysts can facilitate decarboxylative intramolecular cyclization to form complex heterocyclic structures. nih.gov Similarly, studies on the cyclization of 2-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester demonstrate that thermal conditions can induce cyclization to form chromene derivatives. mdpi.com For 5-Benzoyl-2-hydroxy-benzoic acid methyl ester, the phenolic hydroxyl group could potentially act as a nucleophile, attacking the ester or ketone carbonyl under certain conditions to form a cyclic product, such as a derivative of xanthone.

Esterification and Acylation Reaction Mechanisms

The synthesis of 5-Benzoyl-2-hydroxy-benzoic acid methyl ester from its corresponding carboxylic acid (5-Benzoyl-2-hydroxy-benzoic acid) is typically achieved through esterification. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (methanol, in this case) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com4college.co.uk The mechanism proceeds through several equilibrium steps:

Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic attack by the methanol (B129727) oxygen on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer from the newly added hydroxyl group to one of the existing hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, reforming the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final methyl ester and regenerate the acid catalyst. masterorganicchemistry.com

Acylation reactions can also occur, typically at the phenolic hydroxyl group. This reaction involves treating the compound with an acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine. This would convert the -OH group into an ester, a common strategy for protecting hydroxyl groups during other synthetic transformations. organic-chemistry.org

Hydrolysis and Chemical Deprotection Strategies

The ester linkage in 5-Benzoyl-2-hydroxy-benzoic acid methyl ester is susceptible to hydrolysis, which can be catalyzed by either acid or base. This reaction cleaves the methyl ester to regenerate the parent carboxylic acid, 5-Benzoyl-2-hydroxy-benzoic acid.

Base-catalyzed hydrolysis (saponification) is an irreversible process that typically involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide. chemistrysteps.com The mechanism involves:

Nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the methoxide (B1231860) ion (⁻OCH₃) as the leaving group, forming the carboxylic acid.

An acid-base reaction where the highly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final step drives the reaction to completion. chemistrysteps.com

Kinetic studies on the hydrolysis of similar esters, such as methyl hydroxybenzoates and methyl benzoyl benzoates, show that the reaction rate is influenced by substituents and the solvent system. zenodo.orgresearchgate.netchemspider.com The presence of the ortho-hydroxyl group can influence the rate through intramolecular hydrogen bonding. zenodo.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. masterorganicchemistry.comchemistrysteps.com It requires heating the ester with water in the presence of a strong acid catalyst. Using a large excess of water helps to shift the equilibrium toward the formation of the carboxylic acid and methanol. chemistrysteps.com

Deprotection strategies become relevant if either the hydroxyl or carboxyl group is intentionally protected for a synthetic purpose. For instance, if the phenolic hydroxyl were protected as a benzyl ether, it could be deprotected via hydrogenolysis. The benzoyl group itself can serve as a protecting group for diols and is typically removed under basic hydrolysis conditions. youtube.com

Nucleophilic Substitution and Addition Reaction Pathways

The structure of 5-Benzoyl-2-hydroxy-benzoic acid methyl ester, also known as methyl 5-benzoylsalicylate, incorporates three key functional groups that dictate its reactivity towards nucleophiles: an ester, a ketone, and a substituted aromatic ring. Each of these sites can participate in distinct nucleophilic reactions. The reactivity is governed by factors such as the electrophilicity of the carbon atoms, steric hindrance, and the nature of the attacking nucleophile and reaction conditions.

Nucleophilic Acyl Substitution at the Ester Group

The methyl ester group (-COOCH₃) is a classic site for nucleophilic acyl substitution. In this reaction, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (-OCH₃) leaving group to form a new carbonyl compound. sketchy.com The reactivity of carboxylic acid derivatives in these reactions is well-established, with esters being moderately reactive. sketchy.com

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbonyl carbon of the ester.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl breaks, and a tetrahedral intermediate with a negative charge on the oxygen is formed.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as a leaving group.

Common nucleophiles for this reaction include hydroxide ions (for saponification), alkoxides (for transesterification), and ammonia (B1221849) or amines (for aminolysis). For instance, reaction with a strong base like sodium hydroxide would lead to the saponification of the ester, yielding the corresponding carboxylate salt. Microwave-assisted hydrazinolysis of the related compound methyl salicylate (B1505791) with hydrazine (B178648) has been shown to be highly efficient, completing in minutes to form salicylhydrazide. researchgate.net This suggests that 5-Benzoyl-2-hydroxy-benzoic acid methyl ester would react similarly to yield 5-benzoyl-2-hydroxybenzohydrazide.

Nucleophilic Addition at the Ketone Group

The benzoyl group contains a ketone carbonyl, which is susceptible to nucleophilic addition reactions. Unlike acyl substitution, the group attached to the carbonyl (a phenyl ring in this case) is not a good leaving group. Therefore, the tetrahedral intermediate formed upon nucleophilic attack is typically protonated to yield an alcohol.

The reactivity of the ketone's carbonyl carbon is influenced by both electronic and steric factors. learncbse.in The two bulky phenyl rings in benzophenone, a structurally similar ketone, create significant steric hindrance and also stabilize the carbonyl group through resonance, making it less reactive than simpler ketones like acetone. quora.com In 5-Benzoyl-2-hydroxy-benzoic acid methyl ester, the ketone is attached to two aromatic rings, which would similarly reduce its reactivity towards nucleophilic addition compared to aliphatic ketones.

Typical reactions at the ketone carbonyl include:

Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to a secondary alcohol.

Grignard Reaction: Addition of a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt with acid catalysis would form a cyanohydrin.

Nucleophilic Aromatic Substitution (SₙAr)

The benzene (B151609) ring of the methyl salicylate moiety is activated towards nucleophilic aromatic substitution (SₙAr) by the presence of the electron-withdrawing benzoyl group at the para position relative to the hydroxyl group. SₙAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group (like a halide). youtube.com

While the parent molecule does not have a typical leaving group on the ring, derivatives could undergo such reactions. For example, if a halogen were present on the ring, a nucleophile could displace it. Studies on the chlorination of methyl salicylate show that substitution occurs ortho and para to the hydroxyl group. dtic.mil A derivative like methyl 5-benzoyl-4-chloro-2-hydroxybenzoate could potentially undergo SₙAr, with a nucleophile displacing the chloride ion. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The presence of the strongly electron-withdrawing benzoyl group would stabilize this intermediate, facilitating the reaction.

The table below summarizes the potential nucleophilic reactions at different sites of the molecule.

| Reactive Site | Reaction Type | Typical Reagents/Nucleophiles | Expected Product Type | Notes on Reactivity |

|---|---|---|---|---|

| Ester Carbonyl (-COOCH₃) | Nucleophilic Acyl Substitution | OH⁻ (Hydrolysis), R'O⁻ (Transesterification), NH₂NH₂ (Hydrazinolysis) | Carboxylate, New Ester, Hydrazide | Moderately reactive. Reaction can be catalyzed by acid or base. sketchy.com |

| Ketone Carbonyl (-C=O) | Nucleophilic Addition | NaBH₄ (Reduction), R'MgX (Grignard), CN⁻ (Cyanohydrin formation) | Secondary Alcohol, Tertiary Alcohol, Cyanohydrin | Reactivity is reduced by steric hindrance and resonance stabilization from the two attached aromatic rings. learncbse.inquora.com |

| Aromatic Ring (Salicylate Moiety) | Nucleophilic Aromatic Substitution (SₙAr) | NH₃, R'O⁻, RS⁻ (on halogenated derivatives) | Substituted Aromatic Ring | Requires a good leaving group on the ring. The benzoyl group acts as an activating group by stabilizing the Meisenheimer intermediate. youtube.com |

The following table details research findings on reactions of analogous compounds, which inform the predicted pathways for 5-Benzoyl-2-hydroxy-benzoic acid methyl ester.

| Analogous Compound | Reaction Studied | Key Finding | Reference |

|---|---|---|---|

| Methyl Salicylate | Hydrazinolysis | Microwave-assisted synthesis of salicylhydrazide is completed in under 20 minutes. | researchgate.net |

| Benzophenone | Nucleophilic Addition | Less reactive than acetophenone (B1666503) due to greater steric hindrance and resonance stabilization. | quora.com |

| p-Chloronitrobenzene | Nucleophilic Aromatic Substitution | Reacts with nucleophiles via an addition-elimination mechanism, forming a Meisenheimer complex stabilized by the nitro group. | youtube.com |

| Carboxylic Acid Derivatives | Nucleophilic Acyl Substitution | Reactivity order: Anhydrides > Esters > Amides. Reactions are often catalyzed by acid or base. | sketchy.com |

Synthetic Exploration of Derivatives and Structure Reactivity Relationships

Systematic Structural Modification Strategies

Strategic modifications of the parent compound can be systematically approached by considering its two primary structural components: the benzoyl moiety and the hydroxy-benzoic acid methyl ester substructure.

The benzoyl group offers several avenues for chemical alteration. The carbonyl group and its adjacent aromatic ring are primary targets for synthetic transformations.

One common modification involves the carbonyl group itself. For instance, it can undergo condensation reactions with hydrazines to form benzophenone (B1666685) hydrazone derivatives. nih.gov This reaction provides a versatile method for introducing a variety of substituents onto the hydrazone portion, leading to a diverse library of new compounds. nih.gov

The aromatic ring of the benzoyl group is also amenable to modification. Electrophilic substitution reactions can introduce a range of functional groups. The position of these new substituents is directed by the existing carbonyl group. Furthermore, synthetic routes can be designed to incorporate substituted benzoyl chlorides in the initial synthesis, resulting in derivatives with pre-defined substitution patterns on the benzoyl ring. nih.govgoogle.com For example, the use of a fluoro- or chloro-substituted benzoyl chloride at the outset would yield the corresponding halogenated benzophenone derivative. nih.gov

Table 1: Examples of Benzoyl Moiety Modifications

| Modification Type | Reagents/Conditions | Resulting Structure |

| Hydrazone Formation | Hydrazine (B178648) derivatives | C(=N-NR'R'') |

| Ring Substitution | Electrophilic substitution reagents | Substituted phenyl ring |

| Synthesis from Substituted Precursors | Substituted benzoyl chlorides | Varied substituents on the benzoyl phenyl ring |

The hydroxy-benzoic acid methyl ester portion of the molecule presents its own set of opportunities for synthetic manipulation. Key functional groups that can be altered include the hydroxyl group, the methyl ester, and the aromatic ring itself.

The phenolic hydroxyl group is a frequent site for modification. It can be alkylated or acylated to introduce a variety of ether and ester functionalities. wikipedia.org For instance, benzoylation of the hydroxyl group can be achieved to produce benzoyloxy benzophenones. nih.gov This not only changes the chemical properties of the molecule but can also serve as a protecting group strategy in more complex synthetic sequences. wikipedia.org

The methyl ester can be hydrolyzed back to the corresponding carboxylic acid under basic conditions, such as treatment with sodium hydroxide (B78521) in methanol (B129727) and water. chemspider.com This carboxylic acid can then be converted into a range of other functional groups, including amides or different esters.

Modifications at other positions on the salicylic (B10762653) acid ring are also synthetically accessible. For example, related compounds such as methyl 5-chlorosalicylate and 5-acetyl-2-hydroxybenzoic acid methyl ester are known, indicating that the 5-position is a viable site for introducing alternative substituents. nih.govpharmaffiliates.com The synthesis of various salicylic acid derivatives from precursors like 2-chlorobenzoic acid further highlights the potential for diverse substitution patterns on this ring system. researchgate.net

Table 2: Examples of Hydroxy-benzoic Acid Methyl Ester Substructure Modifications

| Modification Type | Reagents/Conditions | Resulting Functional Group |

| Hydroxyl Group Alkylation/Acylation | Alkyl halides, acyl chlorides | -OR, -OC(O)R |

| Ester Hydrolysis | NaOH, H₂O/MeOH | -COOH |

| Ring Substitution | Various, often from substituted precursors | Halogens, acyl groups, etc. at various positions |

Synthesis of Chemically Diverse Analogues (e.g., Thiazole (B1198619), Pyrazole (B372694), Chromane (B1220400) Derivatives)

The structural features of 5-benzoyl-2-hydroxy-benzoic acid methyl ester make it a suitable precursor for the synthesis of various heterocyclic compounds, which are significant in medicinal chemistry.

Pyrazole Derivatives: The 1,3-dicarbonyl-like nature of the benzoyl group relative to the ester on the salicylic acid ring allows for the synthesis of pyrazoles. The Knorr pyrazole synthesis and related methods involve the condensation of a β-keto ester with a hydrazine. youtube.com In this context, the parent compound can be considered a complex β-keto ester. Reaction with hydrazine hydrate (B1144303) would lead to cyclization, forming a pyrazole ring. beilstein-journals.orgbookbin.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular acylation to form the pyrazolone, which can exist in tautomeric forms with the more stable pyrazole. youtube.com

Thiazole Derivatives: The synthesis of thiazoles can be achieved via the Hantzsch thiazole synthesis. rsc.orgyoutube.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). nih.gov The benzoyl group of the parent compound can be converted to an α-haloketone through α-halogenation. Subsequent reaction with thiourea would then lead to the formation of a 2-aminothiazole (B372263) ring attached to the salicylic acid backbone. researchgate.netbepls.com

Chromane Derivatives: Chromane and its derivatives can be synthesized from precursors containing a salicylic acid moiety. nih.gov For example, tandem reactions of salicylic aldehydes with α,β-unsaturated compounds provide a direct route to chromanes. psu.edu While not a direct conversion, the salicylic acid portion of the parent molecule can be synthetically manipulated to an appropriate precursor, such as a salicylic aldehyde, which can then undergo cyclization reactions to form the chromane ring system. unimi.itnih.gov

Structure-Reactivity Relationship (SRR) Studies

Structure-reactivity relationship (SRR) studies investigate how the chemical structure of a molecule influences its reactivity. For derivatives of 5-benzoyl-2-hydroxy-benzoic acid methyl ester, these relationships are often explored in the context of their biological activity, which is a direct consequence of their chemical interactions.

Studies on a range of benzophenone derivatives have shown that substitutions on the aromatic rings significantly impact their properties. nih.govnih.gov For instance, in a series of benzophenone hydrazones, insecticidal activity was found to be highest when the aromatic rings were substituted at the 4-positions with a halogen atom and a triflate or perhaloalkoxy group. nih.gov This suggests that the electronic nature and steric bulk of the substituents on the benzoyl moiety are critical for its reactivity profile.

Advanced Applications in Organic Synthesis and Materials Science

Role as Key Building Blocks in the Synthesis of Complex Organic Molecules

A building block in organic synthesis is a molecule with reactive sites that allow for its incorporation into a larger, more complex structure. 5-Benzoyl-2-hydroxy-benzoicacidmethylester is a highly functionalized molecule that can serve as a versatile scaffold for the synthesis of a wide array of organic compounds. Its utility stems from the distinct reactivity of its three main components: the phenolic hydroxyl group, the methyl ester, and the benzophenone (B1666685) ketone.

Functionalized salicylate (B1505791) esters are routinely used as starting materials for more complex molecules. For instance, aminosalicylate esters can be reacted with thiocyanates to construct benzothiazole (B30560) rings, a heterocyclic motif found in many biologically active compounds. academicjournals.org Similarly, methyl salicylate serves as a precursor for the synthesis of sulfonamides through a series of reactions including etherification, sulfonation, and amination. google.com

The functional groups on this compound offer multiple handles for synthetic transformations:

The phenolic hydroxyl group can be alkylated or acylated. For example, similar hydroxybenzoic acids are propylated to form ethers. nih.govnist.gov

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, as demonstrated in related benzoyl-benzoic acid methyl esters. chemspider.com This acid can then be converted into amides or other esters.

The aromatic rings can undergo electrophilic substitution, with the existing substituents directing the position of new functional groups.

The benzoyl ketone can be reduced to a secondary alcohol or used in reactions targeting the carbonyl group.

This multifunctionality allows for the stepwise and selective modification of the molecule, making it a valuable starting point for creating libraries of compounds for drug discovery or for the synthesis of functional materials like dyes and polymers.

Potential in Catalyst or Ligand Development

The development of new catalysts often relies on the design of organic molecules, or ligands, that can bind to a metal center and modulate its reactivity. The structure of this compound is well-suited for this purpose. The ortho-hydroxybenzoyl portion of the molecule is a classic bidentate chelating motif, capable of binding to metal ions through the phenolic oxygen and the carbonyl oxygen of the ester or the benzoyl ketone.

Salicylate and its derivatives are known to be effective chelating agents and participate in metal-catalyzed reactions. For example, the enzyme salicylate hydroxylase catalyzes the conversion of salicylate to catechol, a process that involves the binding of the salicylate to the enzyme's active site. nih.gov This inherent coordinating ability of the salicylate framework is a strong indicator of its potential in coordination chemistry.

Compared to simple methyl salicylate, the presence of the C5-benzoyl group in this compound would significantly alter its electronic properties. This electron-withdrawing group can influence the acidity of the phenolic proton and the electron density on the coordinating oxygen atoms. Such modifications can have a profound impact on the stability, electronic structure, and ultimately, the catalytic activity of the resulting metal complex. This tunability makes the compound an attractive candidate for developing new, specialized catalysts for a variety of organic transformations. While specific applications in catalysis are an area for future research, the fundamental structure strongly suggests its potential as a versatile ligand.

Applications in Polymerization Initiation (related to benzoyl derivatives)

In polymer science, an initiator is a substance that starts a chain-growth polymerization. Benzoyl derivatives, most notably benzoyl peroxide, are among the most common and important radical initiators used in industry and academia. While this compound is not itself an initiator, its benzoyl group is the key functional unit in this class of molecules.

The process of free-radical polymerization is typically initiated by the decomposition of an initiator molecule to generate free radicals. Benzoyl peroxide is an excellent example of this. When heated, the relatively weak oxygen-oxygen single bond in benzoyl peroxide undergoes homolytic cleavage to produce two benzoyloxy radicals.

Table 2: Initiation Steps in Radical Polymerization using Benzoyl Peroxide

| Step | Reaction Description |

| 1. Initiator Decomposition | Benzoyl peroxide is heated, causing the O-O bond to break and form two benzoyloxy free radicals. |

| 2. Initiation | The highly reactive benzoyloxy radical adds to a monomer molecule (e.g., styrene (B11656) or an acrylate), breaking the monomer's π-bond and creating a new, larger radical. |

| 3. Propagation | The newly formed radical attacks another monomer molecule, continuing the process and growing the polymer chain. |

This initiation mechanism is fundamental to the production of many common polymers. The efficiency and rate of polymerization can be controlled by the concentration of the initiator and the temperature. The benzoyl peroxide/amine redox system is another widely used initiating system that allows for polymerization to occur at lower temperatures, which is particularly useful in dental and orthopedic materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.